molecular formula C8H3BrClNO3S B1529926 4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride CAS No. 1805584-47-7

4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride

Cat. No.: B1529926
CAS No.: 1805584-47-7
M. Wt: 308.54 g/mol
InChI Key: WELJGKRVNGDFHK-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H3BrClNO3S. This compound is characterized by the presence of bromine, cyano, formyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, making it useful for bioconjugation and labeling studies.

Comparison with Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar structure but lacks the cyano and formyl groups.

    2-Cyano-3-formylbenzenesulfonyl chloride: Similar but without the bromine atom.

    3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride: A positional isomer with similar functional groups.

Uniqueness: 4-Bromo-2-cyano-3-formylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-cyano-3-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-1-2-8(15(10,13)14)5(3-11)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJGKRVNGDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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